(3-butyl-2-chlorophenyl)methanamine
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Overview
Description
(3-butyl-2-chlorophenyl)methanamine: is a chemical compound with the molecular formula C11H17Cl2N. It is a derivative of benzenemethanamine, where the amine group is substituted with a butyl group and a chlorine atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-butyl-2-chlorophenyl)methanamine typically involves the reaction of benzenemethanamine with butyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective substitution of the amine group with the butyl group and the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (3-butyl-2-chlorophenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenemethanamines, while oxidation and reduction reactions produce corresponding oxides and reduced amines, respectively.
Scientific Research Applications
(3-butyl-2-chlorophenyl)methanamine is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving cellular processes and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (3-butyl-2-chlorophenyl)methanamine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Benzenemethanamine, 2-chloro-
- Benzenemethanamine, N-butyl-
- Benzenemethanamine, N-methyl-2-chloro-
Comparison: (3-butyl-2-chlorophenyl)methanamine is unique due to the presence of both the butyl group and the chlorine atom, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
(3-butyl-2-chlorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-2-3-5-9-6-4-7-10(8-13)11(9)12/h4,6-7H,2-3,5,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYALSBFADLGCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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